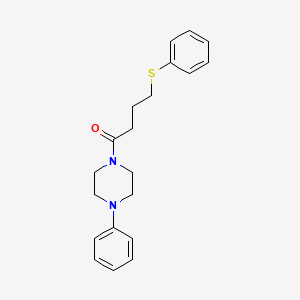
1-(4-Phenylpiperazin-1-yl)-4-(phenylthio)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Phenylpiperazin-1-yl)-4-(phenylthio)butan-1-one, also known as PBTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBTB belongs to the class of piperazine derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and neuroprotective properties.
Aplicaciones Científicas De Investigación
Sigma Receptor Ligands
Research on 4-phenylpiperazine derivatives, such as 1-(4-Phenylpiperazin-1-yl)-4-(phenylthio)butan-1-one, has primarily focused on their affinity and selectivity towards sigma receptors. Perregaard et al. (1995) synthesized a series of phenylpiperazine compounds showing high affinity for both sigma 1 and sigma 2 binding sites. These compounds also interact with serotonin 5-HT1A and 5-HT2A, dopamine D2, and adrenergic alpha 1 receptors. The introduction of specific substituents enhanced the selectivity for sigma 2 receptors, indicating potential for developing selective sigma 2 ligands. This research underscores the role of structural modifications in tuning receptor affinity and selectivity, suggesting applications in designing ligands for neurological research and potential therapeutic interventions (Perregaard, Moltzen, Meier, & Sanchez, 1995).
Anticonvulsant Agents
Kamiński et al. (2015) explored the anticonvulsant activities of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating 1-(4-phenylpiperazin-1-yl) units. These hybrids demonstrated broad-spectrum anticonvulsant activity in preclinical models, showcasing the therapeutic potential of 4-phenylpiperazine derivatives in epilepsy treatment. The study highlights the importance of integrating known antiepileptic drug fragments to develop new agents with improved efficacy and safety profiles (Kamiński, Zagaja, Łuszczki, Rapacz, Andres-Mach, Latacz, & Kieć‐Kononowicz, 2015).
Magnetic Nanocatalysts
In the realm of catalysis, Pourghasemi Lati et al. (2018) reported the synthesis of silica-coated magnetic nanoparticles modified with 4-Propylpiperazine-1-yl units for catalyzing the preparation of 1-(benzothiazolylamino) phenylmethyl-2-naphthols. This study illustrates the application of phenylpiperazine derivatives in developing novel magnetic nanocatalysts, offering a sustainable and efficient approach to catalysis by enabling easy catalyst recovery and reuse (Pourghasemi Lati, Shirini, Alinia-Asli, & Rezvani, 2018).
Antimicrobial and Anticancer Activities
Rathinamanivannan et al. (2019) synthesized 1-(4,5-dihydro-5-phenyl-3-diphenylpyrazol-1-yl)butan-1-one derivatives and investigated their in silico and in vitro antimicrobial and anticancer activities. The study provides insights into the potential use of phenylpiperazine derivatives in developing new antimicrobial and anticancer agents, highlighting the versatility of these compounds in medicinal chemistry (Rathinamanivannan, Megha, Chinnamanayakar, Kumar, & Ezhilarasi, 2019).
Propiedades
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-4-phenylsulfanylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c23-20(12-7-17-24-19-10-5-2-6-11-19)22-15-13-21(14-16-22)18-8-3-1-4-9-18/h1-6,8-11H,7,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWCCZXJFPCGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylpiperazin-1-yl)-4-(phenylthio)butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2961754.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2961755.png)
![4-cyclopropyl-6-(3-fluorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2961756.png)
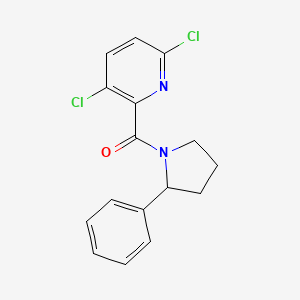
![Ethyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2961759.png)
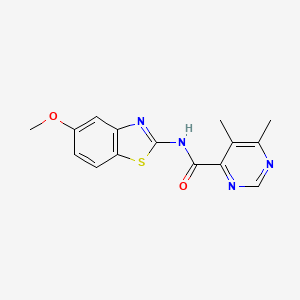

![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-N,N-dimethylaniline](/img/structure/B2961764.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2961766.png)
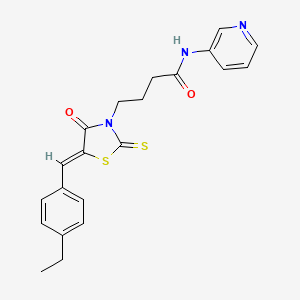
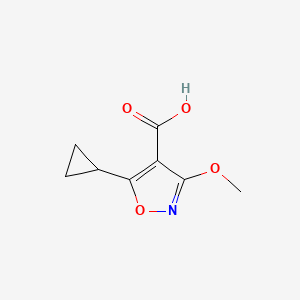
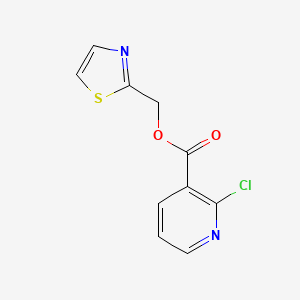
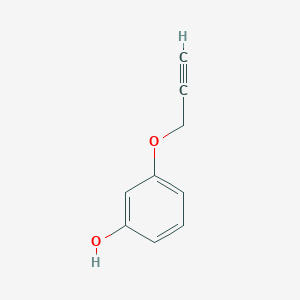
![3-[(4-Methylthiophen-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2961777.png)